molecular formula C20H20FN3O4S B2429711 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide CAS No. 1421462-14-7

4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2429711
CAS No.: 1421462-14-7
M. Wt: 417.46
InChI Key: RNXMDATYYWORQE-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butoxy group, a fluorophenoxy group, and a pyrimidinyl group attached to a benzenesulfonamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine derivative.

    Attachment of the Butoxy Group: The butoxy group is often introduced through an etherification reaction, where a butanol derivative reacts with a suitable leaving group on the pyrimidine ring.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-(2-chlorophenoxy)pyrimidin-5-yl)benzenesulfonamide
  • 4-butoxy-N-(2-(2-bromophenoxy)pyrimidin-5-yl)benzenesulfonamide
  • 4-butoxy-N-(2-(2-iodophenoxy)pyrimidin-5-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-butoxy-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s biological activity, stability, and lipophilicity, making it potentially more effective or selective in certain applications.

Properties

IUPAC Name

4-butoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-2-3-12-27-16-8-10-17(11-9-16)29(25,26)24-15-13-22-20(23-14-15)28-19-7-5-4-6-18(19)21/h4-11,13-14,24H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXMDATYYWORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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